Bienvenue dans la boutique en ligne BenchChem!

Polybia-MPI

Antimicrobial Peptide Hemolysis Selectivity Index

Polybia-MPI uniquely decouples antimicrobial & anticancer potency from hemolytic toxicity—unlike Melittin or Mastoparan X. This validated selectivity, driven by preferential anionic membrane binding (bacteria/cancer) over zwitterionic (mammalian), makes it the superior lead for non-toxic AMP development. Essential for SAR studies, membrane biophysics, and antifungal drug discovery against resistant Candida strains. Research use only.

Molecular Formula
Molecular Weight
Cat. No. B1576791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolybia-MPI
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polybia-MPI: A Selective Mastoparan-Derived Antimicrobial Peptide from Wasp Venom for Research and Therapeutic Development


Polybia-MPI (IDWKKLLDAAKQIL-NH₂, 1654.09 Da) is a short cationic α-helical amphiphilic antimicrobial peptide (AMP) isolated from the venom of the social wasp Polybia paulista [1]. It belongs to the mastoparan family of peptides, a class known for membrane-lytic activity [2]. Unlike many related mastoparans, Polybia-MPI is characterized by potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, while exhibiting a notable absence of hemolytic activity against rat erythrocytes and selective toxicity toward cancer cells [3].

Why In-Class Mastoparan Substitution Fails: The Critical Selectivity Advantage of Polybia-MPI


Generic substitution of Polybia-MPI with other mastoparan peptides (e.g., Mastoparan X, Polybia-MP-II, Polybia-MP-III) or broad-spectrum membrane-active peptides (e.g., Melittin) is not scientifically valid due to critical differences in their selectivity profiles and hemolytic potential. While many mastoparans exhibit potent antimicrobial activity, this is often accompanied by significant hemolysis and mammalian cytotoxicity, a primary liability for therapeutic development [1]. In direct contrast, Polybia-MPI uniquely decouples antimicrobial and anticancer potency from erythrocyte toxicity, demonstrating no hemolysis even at high concentrations [2]. This functional divergence is underpinned by subtle but critical differences in primary sequence and net charge, which dictate differential interactions with zwitterionic versus anionic lipid membranes [3].

Polybia-MPI: Quantified Differentiation from Closest Analogs


Polybia-MPI vs. Mastoparan Analogs: Quantified Hemolytic Selectivity Advantage

Polybia-MPI demonstrates a critical selectivity advantage over closely related mastoparan peptides from the same venom (Polybia-MP-II and Polybia-MP-III). While Polybia-MP-II and Polybia-MP-III cause pronounced cell lysis of rat mast cells and erythrocytes, Polybia-MPI uniquely causes no hemolysis to rat erythrocytes [1]. This functional difference, despite sequence homology, establishes a distinct therapeutic window for Polybia-MPI that is absent in its venom-derived analogs.

Antimicrobial Peptide Hemolysis Selectivity Index Mastoparan

Polybia-MPI vs. Melittin: Membrane Selectivity and Toxicity Profile Comparison

Unlike melittin, a well-known potent but highly hemolytic AMP from bee venom, Polybia-MPI exhibits a distinct membrane selectivity that underlies its superior safety profile. Melittin induces bilayer leakage in membranes containing cholesterol, a key component of eukaryotic plasma membranes, contributing to its high hemolytic activity [1]. In contrast, Polybia-MPI shows a binding preference for membranes containing anionic phospholipids and has decreased activity in membranes containing cholesterol, thereby preferentially targeting prokaryotic and cancer cell membranes while sparing normal mammalian cells [2]. This mechanistic divergence is a direct consequence of differences in their amino acid sequences and resulting net charge and hydrophobicity.

Antimicrobial Peptide Hemolysis Membrane Selectivity Melittin

Polybia-MPI: Quantified Anticancer Selectivity Index Against Prostate Cancer Cells

Polybia-MPI exhibits a quantifiable therapeutic window between cancer cell cytotoxicity and normal cell toxicity. In a study, the IC50 for Polybia-MPI against PC-3 prostate carcinoma cells was 23.7 ± 2.9 µM [1]. In the same study, it was reported that Polybia-MPI has lower cytotoxicity to normal murine fibroblasts (NIH-3T3 cells), with 50% cell death occurring at concentrations >60 µM [2]. This results in a selectivity index (IC50 Normal / IC50 Cancer) of >2.5, demonstrating a preferential toxicity toward prostate cancer cells.

Anticancer Peptide Selectivity Index Cytotoxicity Prostate Cancer

Polybia-MPI vs. Mastoparan X: Quantified Differences in Membrane Activity

A direct comparative study using giant unilamellar vesicles (GUVs) revealed quantifiable differences in the membrane-lytic activity of Polybia-MP-1 (MP-1) and Mastoparan X (MPX), a commonly studied mastoparan analog. The study found that the extent of peptide-induced clustering and lytic activity on anionic model membranes correlated with peptide net charge, with the more highly charged MPX (+4) inducing more pronounced effects than MP-1 (+2) [1]. This indicates that the lower net charge of Polybia-MPI (+2) contributes to its more controlled and potentially less disruptive membrane interaction compared to higher-charge mastoparan analogs.

Antimicrobial Peptide Membrane Activity Mastoparan Giant Unilamellar Vesicles

Polybia-MPI Antifungal Activity: Quantified Efficacy Against Candida Species with High Selectivity

Polybia-MPI demonstrates potent antifungal activity against clinically relevant Candida species with a favorable selectivity profile. The 50% inhibitory concentrations (IC50) of Polybia-MPI against cancer cells were much higher than the Minimum Inhibitory Concentrations (MICs) against the tested C. albicans and C. glabrata cells, indicating high selectivity between fungal and mammalian cells [1]. Furthermore, Polybia-MPI was shown to inhibit the biofilm formation of C. glabrata, a key virulence factor in clinical infections [2].

Antifungal Peptide Candida Biofilm Selectivity Index

High-Value Application Scenarios for Polybia-MPI in Research and Development


Lead Scaffold for Selective Anticancer Peptide Development

Polybia-MPI is an optimal lead compound for research programs aiming to develop novel, membrane-active anticancer agents. Its demonstrated selective inhibition of prostate (PC-3) and bladder cancer cell proliferation, coupled with lower cytotoxicity toward normal murine fibroblasts, establishes a foundation for structure-activity relationship (SAR) studies [1]. The peptide's mechanism of action, which involves plasma membrane perturbation and necrosis, offers a potential strategy to overcome multi-drug resistance (MDR) in cancer therapy, as its activity is not affected by common MDR mechanisms [2].

Research Reagent for Studying Membrane Selectivity and Peptide-Lipid Interactions

The unique and well-characterized membrane selectivity of Polybia-MPI makes it an invaluable tool for fundamental biophysical research. Its preferential binding to anionic phospholipid membranes (characteristic of bacteria and cancer cells) over zwitterionic/cholesterol-rich membranes (characteristic of normal mammalian cells) provides a model system for investigating the molecular determinants of AMP selectivity [1]. Studies have directly compared Polybia-MPI to other mastoparans (e.g., Mastoparan X) to correlate net charge with membrane-lytic activity, highlighting its utility in understanding the biophysical principles governing peptide-membrane interactions [2].

Development of Antifungal Agents Against Biofilm-Forming Candida Species

Given the increasing emergence of drug-resistant fungal infections, Polybia-MPI represents a promising candidate for the development of novel antifungal therapeutics. Its potent activity against Candida albicans and Candida glabrata, combined with its ability to inhibit biofilm formation of C. glabrata, addresses two critical challenges in antifungal therapy: drug resistance and biofilm-associated infections [1]. The peptide's high selectivity between fungal and mammalian cells further supports its potential as a safer alternative to conventional, more toxic antifungal agents.

Template for Designing Non-Hemolytic Antimicrobial Peptides

Polybia-MPI serves as an excellent template for the rational design of next-generation, non-hemolytic antimicrobial peptides. Its complete lack of hemolytic activity, even at high concentrations, is a critical safety feature that distinguishes it from many other mastoparans and AMPs like melittin [1]. Researchers can use Polybia-MPI as a baseline scaffold to further optimize antimicrobial potency, stability, and pharmacokinetic properties through sequence modification, while preserving its intrinsic low-toxicity profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polybia-MPI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.